molecular formula C13H12N2O5S B12661905 5-Nitro-2-phenoxytoluene alpha-sulphonamide CAS No. 84682-21-3

5-Nitro-2-phenoxytoluene alpha-sulphonamide

Cat. No.: B12661905
CAS No.: 84682-21-3
M. Wt: 308.31 g/mol
InChI Key: YKCBEQBMEBKXJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-phenoxytoluene alpha-sulphonamide is a chemical compound with the molecular formula C13H12N2O5S and a molecular weight of 308.31 g/mol . It is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-phenoxytoluene alpha-sulphonamide typically involves the nitration of 2-phenoxytoluene followed by sulphonation. The nitration process introduces a nitro group (-NO2) into the aromatic ring, while the sulphonation process adds a sulphonamide group (-SO2NH2). These reactions are usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale nitration and sulphonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-phenoxytoluene alpha-sulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H2) and catalysts such as palladium on carbon (Pd/C) for reduction reactions. Oxidizing agents like potassium permanganate (KMnO4) are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-amino-2-phenoxytoluene alpha-sulphonamide .

Scientific Research Applications

5-Nitro-2-phenoxytoluene alpha-sulphonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-2-phenoxytoluene alpha-sulphonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulphonamide group can also interact with enzymes and proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-phenoxytoluene alpha-sulphonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for various applications that similar compounds may not be suitable for .

Properties

CAS No.

84682-21-3

Molecular Formula

C13H12N2O5S

Molecular Weight

308.31 g/mol

IUPAC Name

(5-nitro-2-phenoxyphenyl)methanesulfonamide

InChI

InChI=1S/C13H12N2O5S/c14-21(18,19)9-10-8-11(15(16)17)6-7-13(10)20-12-4-2-1-3-5-12/h1-8H,9H2,(H2,14,18,19)

InChI Key

YKCBEQBMEBKXJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.